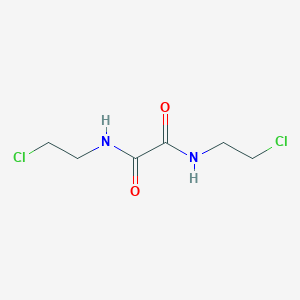

N,N'-Bis(2-chloroethyl)oxamide

Description

Contextualization within the Broader Class of Oxamide (B166460) Derivatives

Oxamide derivatives are a diverse class of chemical compounds characterized by the presence of an oxamide backbone (-NH-CO-CO-NH-). This structural motif imparts a degree of rigidity and specific hydrogen bonding capabilities, making oxamides valuable scaffolds in various areas of chemical research. They have been investigated for a wide range of applications, including as inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH) for potential immunosuppressant, anti-cancer, and anti-viral activities. google.com Furthermore, oxamide derivatives have been explored in the development of new therapeutic agents for diseases such as thromboembolisms and have shown potential in treating various cancers. google.comwipo.intnih.govnih.gov

Significance of the Bis(2-chloroethyl) Moiety in Alkylating Agent Chemistry

The defining feature of N,N'-Bis(2-chloroethyl)oxamide is the presence of two 2-chloroethyl (-CH₂CH₂Cl) groups. This "bis(2-chloroethyl)" moiety is a well-known pharmacophore in the field of alkylating agents, particularly in the development of anticancer drugs. nih.govnih.gov The reactivity of this group stems from the ability of the chlorine atom, a good leaving group, to be displaced by nucleophiles.

In a biological context, the primary target for these alkylating agents is DNA. nih.gov The bifunctional nature of the bis(2-chloroethyl) moiety allows for the formation of covalent bonds with two different nucleophilic sites. researchgate.net This can result in the cross-linking of DNA strands, either within the same strand (intrastrand) or between two different strands (interstrand). researchgate.netnih.gov Such cross-linking events can inhibit DNA replication and transcription, ultimately leading to cell death, which is a key mechanism for the cytotoxic effects of these agents against rapidly proliferating cancer cells. nih.govmdpi.com The effectiveness of bifunctional alkylating agents in cancer therapy is well-established, with many clinically used drugs belonging to this class. nih.gov

Key Properties of the Bis(2-chloroethyl) Moiety:

| Property | Description |

| Functionality | Bifunctional Alkylating Agent |

| Mechanism of Action | Forms covalent bonds with nucleophiles, primarily DNA. nih.gov |

| Biological Effect | Can induce DNA interstrand and intrastrand cross-links, inhibiting DNA replication and leading to cytotoxicity. researchgate.netnih.gov |

| Therapeutic Relevance | A key component of many nitrogen mustard-based anticancer drugs. nih.gov |

Overview of Research Trajectories for Structurally Related Compounds

Research into compounds structurally related to this compound often involves modifying either the central oxamide core or the alkylating side chains to explore structure-activity relationships. For instance, replacing the oxamide linker with other chemical entities while retaining the bis(2-chloroethyl)amino group has been a strategy to develop new potential therapeutic agents. nih.gov

Studies on various oxamide derivatives have demonstrated a broad spectrum of biological activities. For example, oxamide-hydrazone hybrids have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. nih.govnih.gov Other research has focused on creating oxadiazole derivatives with cytotoxic activity against various cancers. nih.gov The overarching goal of this research is to identify novel compounds with improved efficacy, selectivity, and pharmacological profiles. The exploration of different structural analogs helps in understanding the molecular requirements for a desired biological effect and can lead to the development of more potent and targeted therapeutic agents. mdpi.commdpi.com

Examples of Research on Structurally Related Compound Classes:

| Compound Class | Research Focus | Key Findings |

| Oxamide-Hydrazone Hybrids | Anticancer activity. nih.govnih.gov | Some derivatives show significant in vitro antiproliferative effects against breast cancer cell lines. nih.govnih.gov |

| Oxadiazole Derivatives | Cytotoxic activity against cancer cells. nih.gov | Certain derivatives exhibited inhibitory activity against glioblastoma cell lines. nih.gov |

| Butyrophenone Derivatives with Bis(2-chloroethyl)amino Group | Antimitotic and antitumor activity. nih.gov | Some compounds showed potent antitumor activity in mice. nih.gov |

| Nitrogen Mustard Derivatives of Nicotinic Acid | CNS antitumor agents. iomcworld.orgresearchgate.net | Designed to increase lipophilicity and potential to cross the blood-brain barrier. iomcworld.org |

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2-chloroethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2N2O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAULJMMFLVLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)C(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292568 | |

| Record name | N,N'-Bis(2-chloroethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16813-43-7 | |

| Record name | 16813-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N,n Bis 2 Chloroethyl Oxamide and Its Analogs

Established Synthetic Pathways for N,N'-Bis(2-chloroethyl)oxamide

The primary and most established method for synthesizing this compound involves the aminolysis of a dialkyl oxalate (B1200264), typically diethyl oxalate, with 2-chloroethylamine (B1212225). The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 2-chloroethylamine attacks the electrophilic carbonyl carbons of the oxalate ester.

A common route employs 2-chloroethylamine hydrochloride, which requires the presence of a base to liberate the free amine for the reaction to proceed. An alternative, though less direct, pathway could involve the chlorination of the corresponding dihydroxy precursor, N,N'-Bis(2-hydroxyethyl)oxamide, using a suitable chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). However, the direct amidation of diethyl oxalate is generally more straightforward.

Reaction Conditions and Yield Optimization

The successful synthesis of this compound hinges on the careful control of reaction parameters to maximize yield and minimize side reactions. Key factors include temperature, solvent, reaction time, and molar ratios of the reactants.

Anhydrous conditions are critical to prevent the hydrolysis of the chloroethyl groups and the ester starting material. The reaction temperature is typically maintained at or below 60°C to avoid decomposition of the product and the formation of unwanted byproducts. The synthesis is often carried out under reflux in a suitable aprotic solvent, such as acetonitrile (B52724) or xylene, for a duration of 8 to 12 hours to ensure the reaction goes to completion.

For optimizing the synthesis, a Design of Experiments (DoE) approach can be employed to systematically vary parameters. This allows for the fine-tuning of molar ratios (e.g., diethyl oxalate to 2-chloroethylamine hydrochloride) and the selection of an optimal base (e.g., potassium carbonate) for the deprotonation of the amine hydrochloride. Under optimized conditions, yields after purification can be robust, typically falling in the range of 85–92%.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Starting Materials | Diethyl oxalate, 2-Chloroethylamine hydrochloride | Commonly available and effective precursors. |

| Solvent | Acetonitrile or Xylene | Provides a suitable reaction medium and boiling point for reflux. |

| Temperature | ≤ 60°C, often under reflux | Prevents thermal decomposition of the product. |

| Reaction Time | 8–12 hours | Ensures completion of the reaction. |

| Atmosphere | Anhydrous | Prevents hydrolysis of chloroethyl groups. |

| Typical Yield | 85–92% | Achievable after purification under optimized conditions. |

Impurity Profiles and Purification Strategies

The primary impurities in the synthesis of this compound arise from side reactions and degradation. Hydrolysis of the final product can generate oxalic acid and 2-chloroethylamine. Furthermore, intramolecular cyclization of 2-chloroethylamine can lead to the formation of aziridine, which can polymerize or react further, while incomplete reaction can leave starting materials present. Volatile degradation products, such as those derived from ethylenimine, can also be present.

A robust purification strategy is therefore essential to isolate the target compound with high purity. The most common method is recrystallization, often using a mixed solvent system like ethanol (B145695) and water. This process effectively removes unreacted starting materials and polar impurities.

To ensure the quality of the final product, analytical techniques are employed to characterize the impurity profile. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for detecting volatile impurities, while High-Performance Liquid Chromatography (HPLC) with UV/Vis detection can quantify non-volatile byproducts like oxalic acid. A purity of ≥95% is typically targeted and achievable with proper purification protocols.

This compound as a Strategic Synthetic Intermediate

The presence of two reactive chloroethyl groups makes this compound a valuable intermediate for the synthesis of more complex molecules, including heterocyclic systems and other nitrogen mustard analogs.

Precursor in the Synthesis of Functionalized Heterocyclic Systems (e.g., 2,2'-bis-Δ2-oxazoline)

This compound is a suitable precursor for the synthesis of 2,2'-bis-Δ2-oxazoline. This transformation involves a double intramolecular cyclization, typically promoted by a non-nucleophilic base. The reaction proceeds via the abstraction of the amide proton, followed by an intramolecular nucleophilic attack of the resulting anion on the carbon atom bearing the chlorine, displacing the chloride ion and forming the five-membered oxazoline (B21484) ring.

A well-established method for the cyclization of N-(2-chloroethyl)amides to form oxazolines utilizes potassium fluoride (B91410) supported on alumina (B75360) in a solvent like acetonitrile. google.com This method is effective for related bis-amides and provides a clear precedent for its application to this compound to yield the corresponding bis-oxazoline structure. google.com This synthetic route is attractive as it often proceeds under relatively mild conditions.

Building Block for Complex Nitrogen Mustard Analogs and Phosphoramide (B1221513) Derivatives

This compound is itself a complex nitrogen mustard analog, where the reactivity of the nitrogen mustard moiety is significantly modulated by the electron-withdrawing oxamide (B166460) core. This structure can serve as a scaffold for creating even more elaborate molecules. Nitrogen mustards are a class of cytotoxic organic compounds with the bis(2-chloroethyl)amino functional group, first developed as chemical warfare agents but later becoming the first chemotherapeutic agents. wikipedia.orgdtic.mil

The bis(2-chloroethyl)amine (B1207034) unit is a key component in many potent alkylating agents, including phosphoramide mustards like cyclophosphamide (B585) and ifosfamide. google.com The synthesis of these drugs typically involves the reaction of N,N-bis(2-chloroethyl)amine with a phosphorus-containing electrophile, such as phosphorous oxychloride. google.com While this compound is not directly used as a starting material for these specific drugs, its structure represents a variation on the nitrogen mustard theme. The design of such analogs is a strategy to modify the electronic properties, lipophilicity, and ultimately the biological activity of the parent mustard compound. researchgate.netfrontiersin.org

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives of this compound focuses on modifying its structure to fine-tune its chemical and physical properties. This can be achieved by altering either the chloroethyl side chains or the central oxamide linker. The goal of such modifications is often to enhance target specificity or alter solubility and stability. frontiersin.org

Another approach is to modify the amide nitrogens of the oxamide core. For example, sulfonylation of the amide can lead to derivatives such as N,N'-Bis(trifluorcmethylsulfonyl)oxamide, which would have significantly different electronic properties and chemical reactivity. dtic.mil These synthetic strategies demonstrate the versatility of the this compound scaffold in creating a library of new compounds with potentially unique applications.

| Derivative Name | Modification Strategy | Potential Application/Significance | Reference |

|---|---|---|---|

| N,N′-bis(2-amino phenyl) oxamide | Replacement of chloroethyl groups with aminophenyl groups. | Acts as a chelating ligand for the synthesis of metal complexes. | researchgate.net |

| Nicotinic-mustard | Linking a bis(2-chloroethyl)amino moiety to a carrier molecule (nicotinic acid). | Designed to increase lipophilicity and potential for CNS penetration. | researchgate.net |

| N,N'-Bis(trifluorcmethylsulfonyl)oxamide | Modification of the amide nitrogens with sulfonyl groups. | Alters the electronic properties and reactivity of the oxamide core. | dtic.mil |

Modifications on the Oxamide Linker

The generation of analogs of this compound often involves replacing the oxamide core with other linking moieties. This strategy allows for the synthesis of a diverse range of compounds where the di-(2-chloroethyl)amino groups are separated by different chemical structures, potentially altering the molecule's physical, chemical, and biological properties.

One approach involves linking the di-(2-chloroethyl)amino group to amino acid derivatives. For instance, new N-mustards supported by acylated derivatives of N-(meta-aminobenzoyl)-D,L-amino acids have been synthesized. The process begins with the preparation of N-(meta-acylaminobenzoyl)-α-amino acids, which are then converted into Δ2-oxazolin-5-ones. The crucial step involves the ring-opening of these oxazolone (B7731731) intermediates with di-(β-chloroethyl)amine to yield the final peptide-supported N-mustards. nih.gov This multi-step synthesis creates a more complex linker between the two nitrogen atoms compared to the simple oxamide bridge.

Another class of analogs incorporates a phosphorodiamidate linker. These compounds are structurally related to the well-known anticancer agent cyclophosphamide. The synthesis of these analogs involves the reaction of phosphorus oxychloride with bis(2-chloroethyl)amine hydrochloride. google.com The resulting N,N-bis(2-chloroethyl)phosphoramide dichloride can then be reacted with other amines or alcohols to create a variety of phosphorodiamidate analogs. google.comresearchgate.net For example, reaction with 3-aminopropan-1-ol in the presence of a base yields cyclophosphamide. google.com

Furthermore, analogs have been created where the linker is an aromatic or aliphatic chain. The synthesis of bis-[p-di-(2-chloroethyl)aminophenoxy]alkanes provides an example of molecules with a significantly different linker structure. rsc.org Similarly, research has been conducted on compounds where the di-(2-chloroethyl)amino group is attached to a naphthalenic system, which is then linked to other moieties like coumarin (B35378) via a Schiff base. sciensage.info The synthesis of N,N-bis(2-chloroethyl)benzylamine, an intermediate for other complex molecules, is achieved by reacting N,N-bis(2-hydroxyethyl)benzylamine with a chlorinating agent like thionyl chloride. google.com

Table 1: Synthesis of this compound Analogs with Modified Linkers

| Analog Class | Starting Materials | Key Intermediates | Final Product Example |

|---|---|---|---|

| Peptide-Supported N-Mustards | N-(meta-aminobenzoyl)-α-aminoacids, Acetic anhydride, Di-(β-chloroethyl)amine | Δ2-oxazolin-5-ones | α-[N-di-(β-Chloroethyl)amide] of N'-(meta-formylaminobenzoyl)-D,L-asparagic acid nih.gov |

| Phosphorodiamidate Analogs | Bis(2-chloroethyl)amine hydrochloride, Phosphorus oxychloride, 3-Aminopropan-1-ol | N,N-Bis(2-chloroethyl)phosphoramide dichloride | Cyclophosphamide google.com |

| Benzylamine Derivatives | N,N-bis(2-hydroxyethyl)benzylamine, Thionyl chloride | - | N,N-bis(2-chloroethyl)benzylamine google.com |

Synthesis of N-Nitroso Derivatives (e.g., N-Nitroso Bis(2-chloroethyl)amine)

The synthesis of N-nitroso derivatives, such as N-nitroso bis(2-chloroethyl)amine, involves the introduction of a nitroso group (-N=O) onto a secondary amine. These compounds are of interest as they are known impurities that can form during the synthesis and storage of certain pharmaceutical drugs containing secondary amine functionalities, such as cyclophosphamide. openpr.comsynzeal.com

A general and direct method for the N-nitrosation of secondary amines involves the use of a nitrosating agent under appropriate conditions. For the synthesis of related α-functionalized nitrosamines like N-nitroso-N-(acetoxymethyl)-2-chloroethylamine, a common procedure involves the reaction of the corresponding amine hydrochloride with an aldehyde (like formalin) and a nitrite (B80452) source (like sodium nitrite) in an acidic medium. pharm.or.jp

A specific synthetic method for N-nitroso-N-(acetoxymethyl)-2-chloroethylamine starts with dissolving 2-chloroethylamine hydrochloride in acetic acid. pharm.or.jp Formalin (an aqueous solution of formaldehyde) is added to the solution, which is then cooled in an ice bath. An aqueous solution of sodium nitrite is subsequently added while maintaining a low temperature (below 10°C). pharm.or.jp The reaction mixture is stirred for several hours, followed by extraction with a suitable organic solvent like dichloromethane. pharm.or.jp Purification of the crude product is typically achieved using column chromatography. pharm.or.jp This method can be adapted for homologs by using different starting chloroalkylamine hydrochlorides. pharm.or.jp

The formation of N-nitroso bis(2-chloroethyl)amine itself is a critical consideration in the manufacturing of drugs like cyclophosphamide, where bis(2-chloroethyl)amine is a key intermediate or potential degradation product. google.comopenpr.com Its presence is monitored and controlled due to regulatory concerns. openpr.com

Table 2: Synthesis of N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine

| Reactants | Reagents & Solvents | Reaction Conditions | Purification |

|---|---|---|---|

| 2-Chloroethylamine hydrochloride | Formalin, Sodium nitrite, Acetic acid, Dichloromethane | Reaction temperature kept below 10°C for 6 hours pharm.or.jp | Silica (B1680970) gel column chromatography pharm.or.jp |

Chemical Reactivity, Stability, and Mechanistic Pathways

Intrinsic Reactivity Profile under Varied Chemical Conditions

The reactivity of N,N'-Bis(2-chloroethyl)oxamide is defined by the electrophilic nature of the carbon atoms attached to the chlorine atoms, making them susceptible to nucleophilic attack.

Chemical Stability and Degradation Kinetics

This compound is stable under proper storage conditions, which include a cool, dark place away from incompatible materials. spectrumchemical.com However, it is susceptible to degradation under certain conditions. The presence of the chloroethyl groups makes the molecule prone to hydrolysis. The rate of degradation is influenced by factors such as pH and temperature. While specific degradation kinetics data is not extensively available in the provided search results, it is known that similar compounds with chloroethyl groups can undergo hydrolysis, with the rate likely increasing in acidic or basic conditions.

Reactions with Specific Chemical Species (e.g., Oxidizing Agents)

This compound is incompatible with oxidizing agents. spectrumchemical.com Reactions with strong oxidizing agents can lead to various oxidized derivatives of the compound. The nitrogen mustards, a class of compounds to which this compound is structurally related, are known to react with oxidizing agents like peracetic acid and hydrogen peroxide, resulting in the formation of N-oxides. dtic.mil

Analysis of Decomposition Pathways and Byproducts

The decomposition of this compound can proceed through several pathways, primarily thermal degradation and hydrolysis.

Characterization of Thermal Degradation Products

Upon combustion or exposure to high temperatures, this compound decomposes to produce hazardous fumes. spectrumchemical.com The expected thermal degradation products include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and highly toxic hydrogen chloride gas. spectrumchemical.com The thermal decomposition of the structurally related oxamide (B166460) has also been studied, providing insight into the potential breakdown of the core structure. rsc.org

Table 1: Anticipated Thermal Decomposition Products

| Product | Chemical Formula |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Nitrogen Oxides | NOx |

| Hydrogen Chloride | HCl |

This table is based on information from a safety data sheet. spectrumchemical.com

Hydrolytic Mechanisms and Resulting Species

Hydrolysis of this compound is a significant degradation pathway. Under acidic or basic conditions, the amide bonds can be cleaved, and the chloroethyl groups can be hydrolyzed. The primary products of hydrolysis are oxamide and 2-chloroethanol. This process is analogous to the hydrolysis of other amides and alkyl halides. The rate of hydrolysis can be significant, potentially affecting the stability of the compound in aqueous solutions. usda.gov

Table 2: Hydrolysis Products

| Product | Chemical Formula |

| Oxamide | C₂H₄N₂O₂ |

| 2-Chloroethanol | C₂H₅ClO |

This table is based on documented hydrolysis reactions.

Mechanistic Investigations of Alkylation Potential

A key feature of this compound is its potential to act as an alkylating agent. This reactivity stems from the two chloroethyl groups. The mechanism of alkylation is believed to be similar to that of other nitrogen mustards. researchgate.net

The process likely involves an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming a highly reactive aziridinium (B1262131) ion intermediate. researchgate.net This strained, three-membered ring is a potent electrophile and can readily react with nucleophiles, such as those found in biological macromolecules like DNA and proteins. researchgate.net This alkylation process involves the formation of covalent bonds between the compound and the nucleophilic sites. The bifunctional nature of this compound, with its two reactive chloroethyl groups, allows for the possibility of cross-linking between nucleophilic sites.

Formation and Reactivity of Transient Aziridinium Intermediates

A critical aspect of the reactivity of this compound involves the intramolecular cyclization of its chloroethyl groups to form transient aziridinium ions. This process is characteristic of molecules containing a 2-chloroethylamino moiety. The nitrogen atom, acting as an internal nucleophile, attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a strained, three-membered aziridinium ring.

This reaction is a key step in the activation of the molecule, transforming a relatively weak electrophile (the 2-chloroethyl group) into a highly potent one (the aziridinium ion). The high degree of ring strain and the positive charge on the nitrogen atom make the aziridinium intermediate susceptible to attack by a wide range of nucleophiles. This mechanism is analogous to that observed in other chemical warfare agents and chemotherapeutic drugs, such as nitrogen mustards. nih.govscimplify.com The formation of N-spiro bis-aziridinium intermediates has also been proposed in the transformation of related chloroethyl-containing compounds. nih.gov

Elucidation of Electrophilic Attack Mechanisms on Nucleophilic Centers

The highly reactive aziridinium intermediate generated from this compound serves as a potent electrophile. It readily reacts with nucleophilic centers in other molecules through a ring-opening mechanism, which is essentially a nucleophilic substitution (S_N2) reaction. This electrophilic attack results in the formation of a stable covalent bond between the compound and the nucleophile, a process known as alkylation.

Given that the molecule possesses two chloroethyl groups, it can function as a bifunctional alkylating agent. After the first alkylation event, the second chloroethyl group can undergo a similar activation process to form another aziridinium ion, which can then react with a second nucleophilic site. This can lead to the cross-linking of molecules, a mechanism of significant interest in medicinal chemistry for its potential to interact with biological macromolecules like DNA and proteins. The interaction with DNA, for example, can disrupt replication or repair mechanisms.

Reactivity of the Oxamide Core

Dehydrolysis Reactions Leading to Complex Oxamide Structures

The amide linkages within the oxamide core are susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction leads to the cleavage of the amide bonds, resulting in the breakdown of the parent molecule. The primary products of complete hydrolysis are oxamide and 2-chloroethanol. This degradation pathway represents a limitation on the compound's stability in aqueous environments.

Table 1: Hydrolysis of this compound This table is interactive. Click on the headers to sort.

| Condition | Bond Cleaved | Products |

|---|---|---|

| Acidic | Amide (C-N) | Oxamide, 2-Chloroethanol |

| Basic | Amide (C-N) | Oxalate (B1200264) Salt, 2-Chloroethylamine (B1212225) |

Intramolecular and Intermolecular Hydrogen Bonding Networks

The oxamide moiety features both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the carbonyl C=O groups), enabling the formation of extensive hydrogen bonding networks. guidechem.com X-ray crystallography studies on related compounds indicate that the oxamide core tends to be planar, a conformation stabilized by resonance. This planarity facilitates ordered packing in the solid state.

The molecule can participate in both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: In certain conformations, a hydrogen bond can form between the N-H proton and the oxygen of the carbonyl group within the same molecule, although this is less common in simple, unconstrained oxamides.

Intermolecular Hydrogen Bonding: More significantly, this compound forms robust intermolecular hydrogen bonds. The N-H of one molecule can bond with the C=O of a neighboring molecule, leading to the formation of chains or sheet-like structures in the solid state. rsc.org These networks are crucial in defining the crystal structure and influence physical properties such as melting point and solubility. For instance, the ability to form hydrogen bonds with water contributes to its moderate aqueous solubility.

Table 2: Hydrogen Bonding Capabilities of the Oxamide Core This table is interactive. Click on the headers to sort.

| Feature | Description | Consequence |

|---|---|---|

| Donors | Two N-H groups | Participate in hydrogen bonding |

| Acceptors | Two C=O groups | Participate in hydrogen bonding |

| Geometry | Planar oxamide core | Facilitates linear chain networks and π-stacking |

| Resulting Network | Primarily intermolecular | High melting point, influences solubility |

Mechanistic Investigations of Biological Relevance of the N,n Bis 2 Chloroethyl Moiety and Oxamide Scaffolds

Mechanistic Implications of Bis(2-chloroethyl) Functionality in Cellular Systems

The bis(2-chloroethyl) moiety is the defining feature of nitrogen mustards, a class of compounds known for their potent alkylating capabilities and use in chemotherapy. researchgate.net The presence of this functionality in a molecule implies a specific and highly reactive mechanism of action at the cellular level.

DNA Alkylation and Interstrand Cross-linking Mechanisms (Insights from related nitrogen mustards and nitrosoureas)

The cytotoxicity of compounds containing the bis(2-chloroethyl) group is primarily attributed to their ability to damage DNA. nih.govaacrjournals.org The mechanism is initiated by an intramolecular cyclization, where one of the 2-chloroethyl arms forms a highly reactive aziridinium (B1262131) ion. researchgate.netmdpi.com This electrophilic intermediate is the key alkylating agent. mdpi.com

This aziridinium cation readily reacts with nucleophilic sites on DNA bases, with a strong preference for the N7 position of guanine (B1146940). researchgate.netmdpi.comacs.org This initial reaction results in a mono-adduct, where the agent is covalently attached to a single DNA strand. Following this, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion, which then alkylates a guanine residue on the opposite DNA strand. This two-step process creates a highly toxic DNA interstrand cross-link (ICL). nih.govresearchgate.net These ICLs most commonly form between two guanine bases in a 5'-GNC sequence on opposite strands. acs.orgresearchgate.net By covalently binding the two strands of the DNA duplex, ICLs physically prevent the strand separation required for fundamental cellular processes like replication and transcription, ultimately leading to cell death. aacrjournals.orgresearchgate.net

| Lesion Type | Description | Primary Target Site | Consequence |

|---|---|---|---|

| DNA Monoalkylation | Covalent attachment of a single chloroethyl arm to a DNA base. | N7 of Guanine | Can lead to base mispairing; precursor to cross-linking. researchgate.netnih.gov |

| DNA Interstrand Cross-link (ICL) | Covalent linkage of the two chloroethyl arms to bases on opposite DNA strands. | N7 of Guanine in a 5'-GNC sequence. acs.orgresearchgate.net | Blocks DNA replication and transcription, leading to cytotoxicity. aacrjournals.orgresearchgate.net |

| DNA-Histone Cross-link | Covalent linkage between a DNA base and a histone protein. | N7 of Guanine (DNA) and Lysine residues (Histone tails). nih.gov | Contributes to overall cytotoxicity by disrupting chromatin structure. nih.gov |

Cellular Responses to Alkylating Damage (e.g., Induction of Apoptosis, DNA Repair Pathway Activation)

The extensive DNA damage caused by alkylating agents like those containing a bis(2-chloroethyl) moiety triggers a range of cellular responses. The formation of ICLs is particularly challenging for the cell to repair and represents one of the most toxic DNA lesions. researchgate.net The blockage of DNA replication and transcription machinery by these cross-links is a potent signal for the initiation of programmed cell death, or apoptosis. ontosight.ai

In an attempt to survive, cells activate complex DNA repair pathways to excise the damage. researchgate.net The repair of ICLs is a multifaceted process that can involve proteins from nucleotide excision repair, homologous recombination, and translesion synthesis pathways. However, if the damage is too extensive to be repaired, the cell is driven toward apoptosis. The efficiency of these repair pathways can also be a factor in the development of chemoresistance to alkylating agents. researchgate.net

Functional Roles of the Oxamide (B166460) Scaffold in Biomedical Contexts

The oxamide core, characterized by two amide groups linked by a covalent bond, is a versatile structural scaffold in medicinal chemistry. researchgate.netresearchgate.net Its properties are largely dictated by the ability of the amide groups to participate in hydrogen bonding.

Supramolecular Self-Assembly and Bio-Inspired Systems through Hydrogen Bonding

The oxamide scaffold contains both hydrogen bond donors (N-H) and acceptors (C=O), making it an excellent building block for creating ordered, self-assembling systems. researchgate.net This capacity for strong and directional hydrogen bonding allows oxamide-containing molecules to form predictable supramolecular structures, such as gels, fibers, and other complex architectures. researchgate.netnih.gov This principle is central to the field of bio-inspired supramolecular chemistry, which seeks to mimic the self-assembly seen in biological systems like protein folding and DNA hybridization. vu.nlthno.org The defined geometry and hydrogen-bonding capabilities of the oxamide scaffold make it a valuable tool in the design of novel materials and systems with tailored properties. researchgate.netmdpi.com

Modulation of Enzyme Activities by Oxamide Derivatives (e.g., α-glucosidase, anticholinesterase)

The oxamide structure is frequently incorporated into molecules designed to interact with the active sites of enzymes. researchgate.net The scaffold can act as a rigid linker to correctly position other functional groups for optimal binding, and its hydrogen bonding capacity can contribute directly to the inhibitor-enzyme interaction. researchgate.net

Numerous studies have demonstrated the efficacy of oxamide derivatives as inhibitors of various enzymes:

α-Glucosidase Inhibition: This enzyme is a target for managing type 2 diabetes, as its inhibition slows carbohydrate digestion and reduces postprandial hyperglycemia. nih.govnih.gov Various synthetic oxamide derivatives have shown potent α-glucosidase inhibitory activity, with some compounds exhibiting significantly lower IC₅₀ values (indicating higher potency) than the standard drug acarbose. researchgate.netnih.gov

Anticholinesterase Activity: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are used in the symptomatic treatment of Alzheimer's disease. heraldopenaccess.us Oxamide derivatives have been designed and synthesized as inhibitors for both enzymes. researchgate.netnih.gov Molecular docking studies suggest these inhibitors can target both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. nih.govsigmaaldrich.com

| Enzyme Target | Oxamide Derivative Example | Reported Activity (IC₅₀) | Therapeutic Context |

|---|---|---|---|

| α-Glucosidase | Various Fluoroquinolone-Oxamide Hybrids | 45.8 ± 0.2 to 74.5 ± 0.2 µM researchgate.net | Diabetes Mellitus researchgate.netnih.gov |

| Acetylcholinesterase (AChE) | But-2-enedioic acid bis-[(4-chloro-benzyl)-phenyl-amide] | 1.51 µM nih.govsigmaaldrich.com | Alzheimer's Disease heraldopenaccess.usnih.gov |

| Butyrylcholinesterase (BuChE) | N,N'-bis-(4-chloro-benzyl)-N,N'-diphenyl-oxalamide | 1.86 µM nih.govsigmaaldrich.com | Alzheimer's Disease heraldopenaccess.usnih.gov |

| Lipoxygenase | Various substituted oxamides | Good inhibitory activity reported nih.gov | Inflammation nih.gov |

Table of Compounds

| Compound Name |

|---|

| N,N'-Bis(2-chloroethyl)oxamide |

| Nitrogen mustard |

| Nitrosoureas |

| Acarbose |

| N,N'-bis-(4-chloro-benzyl)-N,N'-diphenyl-oxalamide |

| But-2-enedioic acid bis-[(4-chloro-benzyl)-phenyl-amide] |

| Mechlorethamine |

Genotoxic Potential and Prophage Induction Studies (Derived from related N-nitroso compounds)

The genotoxic potential of the N,N'-bis(2-chloroethyl) moiety can be inferred from studies on structurally related N-nitroso compounds, which are known for their potent mutagenic and carcinogenic properties. science.gov N-nitroso compounds, such as N-nitrosoureas, are alkylating agents that can covalently modify DNA, leading to mutations and chromosomal damage.

Prophage induction in lysogenic bacteria, such as Escherichia coli, is a recognized assay for detecting genotoxic agents that damage DNA. nih.gov Studies have shown that a variety of N-nitroso compounds are effective inducers of prophage. nih.gov This induction is a result of the SOS response, a global response to DNA damage in bacteria that involves the activation of a set of genes involved in DNA repair. The ability of a compound to induce the SOS response is a strong indicator of its genotoxic potential.

Specifically, N-nitrosoureas have been demonstrated to be potent inducers of prophage. nih.gov The alkylating activity of these compounds is responsible for the DNA lesions that trigger the SOS response and subsequent prophage induction. The relative mutagenic and prophage-inducing effects of different N-nitroso compounds have been investigated, providing insights into their genotoxic mechanisms. ca.gov

While direct studies on the prophage-inducing capability of this compound are not extensively reported, the presence of the bis(2-chloroethyl) groups, which are known alkylating functions similar to those in many N-nitroso compounds, suggests a potential for genotoxicity. The genotoxicity of these related compounds underscores the importance of the alkylating moiety in interacting with and damaging genetic material.

| Compound Class | Example | Genotoxic Effect | Mechanism |

| N-Nitrosoureas | N-methyl-N-nitrosourea | Mutagenicity, Carcinogenicity | DNA alkylation. science.gov |

| N-Nitrosoureas | - | Prophage induction in E. coli | Induction of the SOS response due to DNA damage. nih.gov |

Utility as a Biochemical Reagent in Mechanistic Biological Research

The N,N'-bis(2-chloroethyl) moiety is a key functional group in a variety of compounds that have been utilized as biochemical reagents to probe biological mechanisms, particularly in the context of cancer research. The reactivity of the chloroethyl groups allows for the covalent modification of nucleophilic sites on biomolecules such as DNA and proteins, making compounds containing this moiety valuable tools for studying cellular processes.

Compounds containing the bis(2-chloroethyl)amino group, such as N,N-bis(2-chloroethyl)amine hydrochloride, serve as precursors in the synthesis of various biologically active molecules. sigmaaldrich.comsigmaaldrich.com These synthesized molecules can then be used to investigate specific cellular pathways. For example, the nitrogen mustards, a class of compounds characterized by the bis(2-chloroethyl)amino group, have been instrumental in understanding the mechanisms of DNA alkylation and cross-linking. nih.gov The ability of these compounds to form inter- and intra-strand cross-links in DNA has been extensively studied to elucidate DNA repair mechanisms and to design more effective chemotherapeutic agents.

The oxamide scaffold itself can be used to create ligands that coordinate with metal ions, and these resulting metal complexes can be employed as probes in biological systems. For instance, the specific binding of these complexes to certain DNA sequences or proteins can be used to map binding sites and to understand the structural requirements for molecular recognition.

While this compound itself is primarily investigated for its direct biological activity, its structural components—the bis(2-chloroethyl) moiety and the oxamide scaffold—are integral to the design of a wide range of biochemical reagents. These reagents have contributed significantly to the mechanistic understanding of cytotoxicity, genotoxicity, and other fundamental biological processes.

Structure Activity Relationship Sar and Advanced Computational Studies

Elucidating Structure-Reactivity Relationships within N,N'-Bis(2-chloroethyl)oxamide Analogs

The structure-activity relationship (SAR) of this compound is primarily determined by three key molecular features: the two reactive 2-chloroethyl groups, the central oxamide (B166460) core, and the amide linkages. The chloroethyl moieties are the classic pharmacophores of nitrogen mustards, responsible for their alkylating activity.

The mechanism of action is believed to involve an initial intramolecular cyclization of one of the chloroethyl arms to form a highly strained and electrophilic aziridinium (B1262131) ion. rsc.org This intermediate is then susceptible to attack by nucleophiles. In a biological context, the N7 atom of guanine (B1146940) residues in DNA is a primary target. acs.orgresearchgate.net Following the first alkylation, the second chloroethyl arm can undergo the same process, leading to a second alkylation event that can result in DNA interstrand cross-linking.

The oxamide linker plays a crucial role in modulating this reactivity. Compared to more common nitrogen mustards like mechlorethamine, where the chloroethyl groups are attached to a single aliphatic nitrogen, the electron-withdrawing nature of the oxamide bridge in this compound is expected to decrease the nucleophilicity of the adjacent amide nitrogens. This, in turn, would slow the rate of aziridinium ion formation, potentially altering the compound's reactivity profile and kinetic properties.

SAR studies on analogs would involve systematic modifications to understand their impact on reactivity.

Hypothetical SAR Table for this compound Analogs

| Modification | Position of Modification | Expected Effect on Reactivity | Rationale |

|---|---|---|---|

| Replacement of Chlorine with Bromine | Chloroethyl Group | Increased | The C-Br bond is weaker than the C-Cl bond, facilitating faster aziridinium ion formation. |

| Replacement of Chlorine with Fluorine | Chloroethyl Group | Decreased | The C-F bond is very strong, making intramolecular cyclization much more difficult. |

| Alkyl Substitution on the Oxamide Backbone | Oxamide Core | Variable | Steric hindrance could impede the approach to biological targets or alter conformational preferences. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govscirp.org For compounds related to this compound, QSAR models can predict properties like cytotoxicity or the rate of DNA alkylation. researchgate.net

The foundation of a QSAR model is the selection of molecular descriptors that quantify the structural and physicochemical properties of the compounds. These descriptors are calculated using computational chemistry software.

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molecular weight (MW), and molecular refractivity (MR). LogP is particularly important for predicting a molecule's ability to cross cell membranes.

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule, often calculated using methods like Density Functional Theory (DFT). bohrium.com Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the molecule's ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Partial Atomic Charges: The distribution of electron density across the molecule, which can identify electrophilic (e.g., the carbon atoms of the chloroethyl group) and nucleophilic sites.

Computed Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 213.06 g/mol | nih.gov |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | nih.gov |

| XLogP3-AA (LogP) | 0.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Once descriptors are calculated for a series of related compounds with known activities, a predictive model is developed using statistical methods, most commonly Multiple Linear Regression (MLR). The goal is to create an equation that relates a combination of descriptors to the observed activity. researchgate.net

For instance, a hypothetical QSAR model for the anticancer activity of nitrogen mustards might take the form: log(1/C) = a * (LogP) - b * (LUMO Energy) + c * (Partial Charge on C) + d

Where 'C' is the concentration required for a specific biological effect, and 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. researchgate.net

The model's robustness and predictive power are assessed through rigorous validation techniques, such as cross-validation (e.g., leave-one-out) and external validation using a set of compounds not included in the model's training.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of this compound is critical for its ability to interact with biological targets. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies. nih.gov The central oxamide core is relatively planar, but significant flexibility exists due to the rotation around the C-C and C-N single bonds of the chloroethyl side chains. The gauche conformation of the chloroethyl groups is often a key structural feature.

Molecular Dynamics (MD) simulations provide a more dynamic picture. chemrxiv.org In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the movements of every atom are calculated over time based on classical mechanics. This allows researchers to observe:

The most stable and frequently adopted conformations of the molecule in solution.

The flexibility and dynamic behavior of the chloroethyl arms.

How the molecule interacts with surrounding water molecules, which can influence its reactivity.

Theoretical Prediction of Chemical Reactivity and Thermochemical Properties

Computational quantum chemistry can predict the reactivity and stability of this compound without the need for laboratory experiments.

Chemical Reactivity: The key step in the activation of this compound is the intramolecular SN2 reaction to form the aziridinium ion. rsc.org DFT calculations can model this entire reaction pathway. acs.org Researchers can compute the energy of the starting material, the transition state, and the aziridinium ion intermediate. The difference in energy between the starting material and the transition state gives the activation energy, a direct measure of how fast the reaction will proceed. A lower activation energy implies higher reactivity. These calculations can confirm that the rate-limiting step is the formation of the aziridinium ion and can compare the reactivity of this compound to other nitrogen mustards. acs.org

Thermochemical Properties: These properties define the stability and energy content of a molecule. While extensive experimental data for this compound is scarce, these values can be estimated using computational methods. mdp.edu.ar

Standard Enthalpy of Formation (ΔHf°): The heat change when the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): A measure of the compound's thermodynamic stability. A more negative value indicates greater stability.

Entropy (S°): A measure of the molecular disorder or randomness.

These values are crucial for understanding the thermodynamics of reactions involving the compound.

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or a DNA molecule. nih.govnih.gov For this compound, the primary target is DNA. rsc.org

In a typical docking simulation:

A high-resolution 3D structure of the target (e.g., a DNA double helix) is obtained from a database.

The 3D structure of this compound is generated and its energy is minimized.

A docking algorithm systematically places the ligand into the binding site of the target (e.g., the minor or major groove of DNA) in thousands of different positions and orientations.

Each of these poses is scored based on a function that estimates the binding affinity, considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.

The results can predict whether the molecule fits well within the DNA grooves and identify the specific atoms on the DNA (like the N7 of guanine) that are in close proximity to the reactive chloroethyl groups, thus predicting the most likely sites of alkylation. researchgate.net

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is indispensable for the unequivocal identification and structural elucidation of N,N'-Bis(2-chloroethyl)oxamide. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural confirmation of this compound in solution. Both ¹H and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon framework of the molecule.

Detailed Research Findings: ¹H NMR analysis is particularly useful for verifying the successful synthesis of the compound from its precursor, N,N'-Bis(2-hydroxyethyl)oxamide. The key diagnostic signals are the triplets corresponding to the methylene (B1212753) groups (-CH₂-). The conversion of the hydroxyl group to a chloride results in a downfield shift of the adjacent methylene protons. Specifically, the protons of the -CH₂Cl group appear in the δ 3.5–4.0 ppm range, distinct from the typical δ 3.2–3.4 ppm range for the -CH₂OH protons of the precursor. The amide proton (N-H) signal is also characteristic and typically appears further downfield, with its chemical shift being sensitive to solvent and temperature.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Due to the molecule's symmetry, only three signals are expected: one for the carbonyl carbon of the oxamide (B166460) group and two for the carbons of the chloroethyl side chains. The oxamide carbonyl carbon signal characteristically appears in the range of 154–160 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Description |

| -NH-C H₂-CH₂Cl | ¹H | ~ 3.65 (multiplet) | Methylene protons adjacent to the nitrogen atom. |

| -NH-CH₂-C H₂Cl | ¹H | ~ 3.75 (multiplet) | Methylene protons adjacent to the chlorine atom. |

| -NH - | ¹H | 8.4 - 11.0 | Amide proton; shift is dependent on solvent and concentration. |

| -NH-C H₂-CH₂Cl | ¹³C | ~ 41 | Methylene carbon adjacent to the nitrogen atom. |

| -NH-CH₂-C H₂Cl | ¹³C | ~ 43 | Methylene carbon adjacent to the chlorine atom. |

| -C =O | ¹³C | ~ 159 | Carbonyl carbon of the oxamide group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Detailed Research Findings: The IR spectrum of this compound is characterized by several key absorption bands. A strong, prominent band appears around 1650 cm⁻¹, which is indicative of the C=O stretching vibration (Amide I band) of the secondary amide groups. Another significant band is the N-H stretching vibration, which typically appears as a sharp peak around 3300 cm⁻¹. The N-H bending vibration (Amide II band) is observed in the 1550-1570 cm⁻¹ region. The presence of the chloroalkyl groups is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-Cl stretching absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. An IR spectrum for the compound is available in spectral databases for comparison. chemicalbook.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amide (R-NH-C=O) |

| ~ 2960 | C-H Stretch | Methylene (-CH₂-) |

| ~ 1650 | C=O Stretch (Amide I) | Secondary Amide (R-NH-C=O) |

| ~ 1560 | N-H Bend (Amide II) | Secondary Amide (R-NH-C=O) |

| 800 - 600 | C-Cl Stretch | Chloroalkane (-CH₂Cl) |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of this compound and for elucidating its structure through fragmentation analysis.

Detailed Research Findings: High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. The exact mass of this compound is 212.0119330 Da for the molecular ion [M]. nih.gov When using soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z value of approximately 213.06. Due to the presence of two chlorine atoms, the mass spectrum exhibits a characteristic isotopic pattern for the molecular ion cluster, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺, providing confirmatory evidence of the number of chlorine atoms. neu.edu.tr

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. PubChem lists major ions at m/z 149, 107, and 106 from a GC-MS experiment. nih.gov A plausible fragmentation pathway involves the initial loss of a chloroethyl radical or related fragments.

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Value/Observation |

| HRMS | Exact Mass [M] | 212.0119330 Da nih.gov |

| ESI-MS | Protonated Molecule [M+H]⁺ | m/z 213.06 |

| MS | Isotopic Pattern | Presence of M, M+2, and M+4 peaks confirms two Cl atoms. neu.edu.tr |

| GC-MS | Major Fragment Ions (m/z) | 149, 107, 106 nih.gov |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the primary techniques utilized.

Gas Chromatography (GC) with Specialized Detectors (e.g., GC/FT-IR for related compounds)

Gas chromatography is suitable for the analysis of thermally stable and volatile compounds. For this compound, GC can be used to assess purity and detect volatile degradation products.

Detailed Research Findings: While specific GC methods for this exact compound are not widely published, methods for structurally related compounds provide a strong basis for analysis. For instance, EPA Method 8430, used for analyzing bis(2-chloroethyl) ether, employs a direct aqueous injection GC coupled with a Fourier Transform Infrared (FT-IR) detector. epa.gov This method suggests a 30 m x 0.32 mm fused silica (B1680970) capillary column coated with 1.0 µm of DB-5 (or equivalent) is suitable. epa.gov Typical temperature parameters would involve an injector temperature of around 225-250°C and a detector/transfer line temperature of 280°C. epa.gov When coupled with a mass spectrometer (GC-MS), this technique is highly effective for identifying impurities and degradation products, such as ethylenimine derivatives, which may form under certain conditions.

Table 4: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Condition | Reference/Context |

| Column | 30 m x 0.32 mm, 1.0 µm DB-5 (or equivalent) | Based on methods for related chloroethyl compounds. epa.gov |

| Injector Temperature | 225 - 250 °C | Standard for similar analytes. epa.gov |

| Carrier Gas | Helium or Hydrogen | Standard for GC-MS/GC-FTIR. |

| Detector | Mass Spectrometer (MS), Flame Ionization (FID), or FT-IR | MS for identification of impurities. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (e.g., UHPLC-MS/MS for impurities)

HPLC and UHPLC are the predominant techniques for the purity assessment and quantification of this compound and its non-volatile impurities. The coupling of these separation techniques with mass spectrometry provides exceptional sensitivity and selectivity.

Detailed Research Findings: Reverse-phase HPLC is the standard method for analyzing the purity of this compound. These methods are crucial for routine quality control and stability testing.

The power of modern chromatography is particularly evident in the analysis of potential impurities. Genotoxic impurities, such as bis(2-chloroethyl)amine (B1207034), which may be present from related synthetic routes, can be detected at parts-per-million (ppm) levels using UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). researchgate.net A validated method for a related impurity utilizes a C18 column (e.g., ACE 3 C18, 100 mm × 4.6 mm) with an isocratic mobile phase of formic acid in water and methanol. researchgate.net Detection is achieved using ESI in positive ion mode with Multiple Reaction Monitoring (MRM), which provides the high selectivity needed to detect trace impurities in the presence of the main compound. researchgate.net The use of UHPLC offers significant advantages over traditional HPLC, including faster analysis times and superior resolution of complex mixtures. americanpharmaceuticalreview.com

Table 5: Example UHPLC-MS/MS Method for Analysis of Related Impurities

| Parameter | Condition | Purpose/Reference |

| Technique | UHPLC-MS/MS | High sensitivity and selectivity for trace impurity analysis. researchgate.netresearchgate.net |

| Column | ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) or similar | Reverse-phase separation. researchgate.net |

| Mobile Phase | 0.2% Formic Acid in Water / Methanol | Gradient or isocratic elution. researchgate.net |

| Flow Rate | ~ 0.5 mL/min | Typical for UHPLC applications. researchgate.net |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Effective for nitrogen-containing compounds. researchgate.net |

| Detection | Triple Quadrupole MS (MRM mode) | Quantification of specific parent-daughter ion transitions for impurities. researchgate.net |

Trace Analysis and Impurity Profiling in Complex Matrices

The analysis of this compound at trace levels presents significant challenges due to potential interference from matrix components. chromatographyonline.com Modern analytical chemistry employs powerful hyphenated techniques to achieve the required sensitivity and selectivity. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are used to separate the analyte from other compounds in the sample, followed by detection using mass spectrometry (MS). chromatographyonline.comconsensus.app

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly robust method for quantifying trace levels of alkylating agents. researchgate.netresearchgate.net This technique offers high specificity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. Similarly, gas chromatography-mass spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities that may be present. researchgate.net For certain alkylating agents, derivatization techniques can be employed to improve volatility or ionization efficiency, further enhancing sensitivity. researchgate.net

Impurity profiling is essential to understand the purity of this compound and to identify potentially toxic byproducts. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the compound over time (degradants).

Potential Process-Related Impurities and Degradants:

Starting Materials: Unreacted precursors from the synthesis, such as N,N'-Bis(2-hydroxyethyl)oxamide or 2-chloroethylamine (B1212225) hydrochloride, may be present.

Byproducts: Side-reactions during synthesis can lead to byproducts.

Degradants: The chloroethyl groups are susceptible to hydrolysis, which can lead to the formation of N,N'-Bis(2-hydroxyethyl)oxamide and hydrochloric acid. Other potential degradation products under certain conditions could include ethylenimine derivatives or oxalic acid.

The table below summarizes key potential impurities and the analytical methods suitable for their detection.

| Impurity/Analyte | Chemical Formula | Potential Origin | Recommended Analytical Technique |

| This compound | C₆H₁₀Cl₂N₂O₂ | Main Compound | LC-MS/MS, GC-MS |

| N,N'-Bis(2-hydroxyethyl)oxamide | C₆H₁₂N₂O₄ | Unreacted Starting Material, Degradant | HPLC-UV, LC-MS |

| 2-Chloroethylamine | C₂H₆ClN | Unreacted Starting Material | GC-MS, LC-MS/MS (with derivatization) |

| Oxalic Acid | C₂H₂O₄ | Degradant | HPLC-UV, Ion Chromatography |

| Ethylenimine Derivatives | (CH₂)₂NH (base) | Potential Degradant | GC-MS |

This table is generated based on synthetic routes and chemical properties.

Method Validation and Quality Control Protocols

To ensure that an analytical method provides reliable and accurate data, it must undergo a thorough validation process. Method validation demonstrates that the procedure is suitable for its intended purpose. oup.com For compounds like this compound, validation would typically follow guidelines from the International Council for Harmonisation (ICH). researchgate.net

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. This is often demonstrated by comparing chromatograms of the analyte with those of blanks and spiked samples. nih.gov

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by a linear regression analysis of at least five concentration levels. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The results are expressed as percent recovery. researchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net For impurity analysis, the LOQ must be sufficiently low, often at parts-per-million (ppm) levels.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, flow rate, temperature). This provides an indication of its reliability during normal usage.

The following table provides typical acceptance criteria for the validation of an LC-MS/MS method for a trace-level impurity.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interfering peaks at the retention time of the analyte in blank samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Mean recovery typically between 80% and 120% at each concentration level. researchgate.netresearchgate.net |

| Precision | Relative Standard Deviation (RSD) ≤ 15% at the LOQ; ≤ 10% at higher concentrations. researchgate.netnih.gov |

| Robustness | System suitability parameters remain within defined limits; RSD of results should be minimal. |

These criteria are based on common practices for impurity analysis and regulatory guidelines. researchgate.netresearchgate.netresearchgate.netnih.gov

Quality Control (QC) Protocols are implemented after validation to ensure the continued performance of the method during routine analysis. A formal quality assurance program is essential. epa.gov This involves regularly analyzing QC samples, which are separate samples prepared at known concentrations (e.g., low, medium, and high) alongside the test samples. nih.gov System suitability tests are performed before each analytical run to confirm the chromatographic system is functioning correctly. This may include checks on retention time, peak shape, and detector response from a standard injection. oup.com All quality control data should be documented to demonstrate that the data generated is of high quality. epa.gov

Future Research Directions and Applications in Chemical Biology

Rational Design and Synthesis of N,N'-Bis(2-chloroethyl)oxamide Analogs with Enhanced Specificity or Tuned Reactivity

The development of analogs of this compound is a promising avenue for enhancing its therapeutic potential and utility as a research tool. The rational design of such analogs can be guided by several principles aimed at modulating reactivity, improving selectivity, and introducing new functionalities.

The synthesis of this compound itself is typically achieved through the reaction of diethyl oxalate (B1200264) with 2-chloroethylamine (B1212225) hydrochloride. A similar approach involves the nucleophilic substitution of N,N'-Bis(2-hydroxyethyl)oxamide with a chlorinating agent. These synthetic routes can be adapted to introduce modifications to the core structure.

Future synthetic strategies for creating analogs could involve:

Altering the Linker: Replacing the oxamide (B166460) linker with other dicarboxylic acid derivatives could influence the distance and geometric orientation of the two chloroethyl groups, potentially affecting the types of DNA cross-links formed (intrastrand vs. interstrand).

Modifying the Chloroethyl Groups: Substitution on the ethyl chain or replacement of the chlorine with other leaving groups could tune the alkylating reactivity. For instance, the introduction of electron-withdrawing or -donating groups could modulate the rate of aziridinium (B1262131) ion formation, a key intermediate in the alkylation process. nih.gov

Introducing Targeting Moieties: Conjugating the this compound scaffold to molecules that recognize specific cellular targets, such as proteins or receptors overexpressed in certain cell types, could enhance its specificity. This approach has been explored with other nitrogen mustards to improve their therapeutic index. taylorandfrancis.com

The table below outlines potential analog designs and their rationale:

| Analog Design Strategy | Rationale | Potential Impact |

| Varying the Linker Length | To optimize the span for interstrand vs. intrastrand DNA cross-linking. | Enhanced cytotoxicity in specific cancer cell lines. |

| Introducing Aromatic Groups | To enhance cellular uptake and potentially introduce new binding interactions. | Improved bioavailability and target engagement. |

| Replacing Chlorine with Bromine | To increase the reactivity of the alkylating agent. | Potentially more potent but may also increase toxicity. |

| Conjugation to a Biotin (B1667282) Tag | To facilitate the identification of protein targets through pulldown assays. | Development of a chemical probe for target validation. |

| Conjugation to a Fluorophore | To enable visualization of the compound's localization within cells. | A tool for studying cellular uptake and distribution. |

Deeper Elucidation of Intrinsic Molecular Mechanisms in Model Biological Systems

While it is established that this compound acts as a DNA alkylating agent, a more profound understanding of its molecular mechanisms is required. The primary mechanism is believed to involve the formation of a highly reactive aziridinium cation, which then alkylates nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940). nih.govnih.gov This can lead to the formation of monoadducts, as well as interstrand and intrastrand cross-links, which are highly cytotoxic lesions that can trigger apoptosis. nih.gov

Future research should focus on:

Detailed Kinetic Studies: Comparing the reaction kinetics of this compound with other nitrogen mustards could reveal the influence of the oxamide linker on the rate of alkylation. mdpi.com

Sequence Specificity of DNA Alkylation: High-resolution techniques could be employed to determine if the compound exhibits a preference for particular DNA sequences, which could have implications for its off-target effects.

Cellular Response to DNA Damage: Investigating the activation of specific DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), in response to treatment with this compound will provide a clearer picture of its cytotoxic mechanism. The formation of N5-substituted formamidopyrimidine (Fapy) adducts, which are known to be generated by other nitrogen mustards, should also be investigated. nih.gov

Identification and Validation of Specific Protein and Nucleic Acid Targets

The primary molecular target of this compound is considered to be DNA. However, like other alkylating agents, it has the potential to react with other nucleophilic biomolecules, including proteins. The identification of specific protein targets could uncover novel mechanisms of action and potential biomarkers for drug response.

Future research in this area should include:

Proteomic Profiling: The use of activity-based protein profiling (ABPP) with a tagged analog of this compound could identify specific protein targets in an unbiased manner.

Validation of Nucleic Acid Adducts: While N7-guanine is the presumed major adduct, the formation of other adducts with adenine (B156593) and cytosine, as well as DNA-protein cross-links, should be quantified using techniques like mass spectrometry.

Structural Biology of Adducts: Determining the three-dimensional structure of this compound-DNA adducts through techniques like NMR spectroscopy or X-ray crystallography would provide invaluable insights into how these lesions disrupt DNA replication and transcription.

Development of this compound-Derived Chemical Probes and Research Tools

The development of chemical probes based on the this compound scaffold is a critical step in advancing its study. These probes can be instrumental in identifying its molecular targets and elucidating its mechanism of action. The design of such probes often involves the incorporation of a reporter tag, such as biotin or a fluorophore, onto the core structure. nih.govnih.gov

Key future directions for probe development include:

Biotinylated Probes for Target Identification: A biotinylated analog of this compound could be used in pulldown assays coupled with mass spectrometry to identify interacting proteins from cell lysates.

Fluorescent Probes for Cellular Imaging: Attaching a fluorescent dye to the molecule would allow for the visualization of its subcellular localization and trafficking using techniques like confocal microscopy. This could help determine if the compound accumulates in specific organelles.

Click-Chemistry Compatible Probes: Incorporating a bio-orthogonal handle, such as an alkyne or azide, would enable the use of click chemistry for in situ labeling of the probe after it has interacted with its cellular targets.

The table below summarizes potential chemical probes and their applications:

| Probe Type | Reporter Tag | Research Application |

| Affinity Probe | Biotin | Identification of protein binding partners. |

| Imaging Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualization of subcellular localization. |

| Bio-orthogonal Probe | Alkyne or Azide | In situ labeling and target identification. |

Contribution to the Understanding of Alkylating Agent Chemistry and Biological Impact

The study of this compound can make a significant contribution to the broader understanding of alkylating agent chemistry and their biological effects. Its relatively simple and symmetrical structure makes it an excellent model compound for studying the fundamental principles of bifunctional alkylation.

Future research on this compound can contribute to the field by:

Structure-Activity Relationship (SAR) Studies: A systematic analysis of a library of this compound analogs can provide clear insights into how modifications to the linker and alkylating groups affect cytotoxicity and target specificity. nih.gov

Comparative Mechanistic Studies: A direct comparison of the DNA cross-linking profiles and cellular responses induced by this compound with those of clinically used nitrogen mustards like cyclophosphamide (B585) and chlorambucil (B1668637) could highlight the unique contributions of the oxamide backbone. nih.gov

Understanding Drug Resistance: Investigating the mechanisms by which cells develop resistance to this compound could shed light on general mechanisms of resistance to alkylating agents, such as increased DNA repair capacity or elevated levels of intracellular nucleophiles like glutathione. taylorandfrancis.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N,N'-Bis(2-chloroethyl)oxamide, and what methodological considerations are critical for optimizing yield?

- Answer : The compound is synthesized via nucleophilic substitution of N,N'-Bis(2-hydroxyethyl)oxamide with 2-chloroethylamine hydrochloride. Key steps include controlling reaction temperature (≤60°C) to avoid decomposition and maintaining anhydrous conditions to prevent hydrolysis of the chloroethyl groups. Solvent choice (e.g., acetonitrile or xylene) impacts reaction efficiency, with reflux durations typically 8–12 hours. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

- Answer : Combine spectroscopic and chromatographic methods:

- 1H/13C NMR : Verify absence of residual hydroxyl groups (δ 3.5–4.0 ppm for –CH2Cl vs. δ 3.2–3.4 ppm for –CH2OH) .

- LC-MS (ESI) : Confirm molecular ion peak at m/z 213.06 (C6H10Cl2N2O2) and monitor for byproducts like unreacted diol intermediates .

- Elemental analysis : Match calculated vs. experimental C, H, N, and Cl content (e.g., C: 33.83%, Cl: 33.27%) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Answer : The compound hydrolyzes in humid conditions, releasing HCl gas. Store under inert gas (N2/Ar) at –20°C in amber vials. Use desiccants (e.g., silica gel) and avoid prolonged exposure to light, which accelerates degradation. Regular stability testing via TLC or HPLC is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in alkylation reactions?

- Answer : The 2-chloroethyl groups undergo SN2 nucleophilic substitution, targeting nucleophilic sites (e.g., thiols or amines in biomolecules). Comparative studies with analogs like cyclophosphamide reveal slower kinetics due to the oxamide bridge reducing electrophilicity. DFT calculations can model transition states to predict regioselectivity .

Q. How does the crystal structure of this compound influence its physicochemical properties?